molecular formula C17H18F3N3O B12240097 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B12240097
M. Wt: 337.34 g/mol
InChI Key: CVHMSEFQEQEXGT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a trifluoromethylpyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Core: Starting with piperazine, the core structure is often synthesized through nucleophilic substitution reactions.

    Substitution with Methoxyphenyl Group:

    Addition of Trifluoromethylpyridinyl Group: This step might involve a coupling reaction, such as Suzuki or Heck coupling, to attach the trifluoromethylpyridinyl group to the piperazine core.

Industrial Production Methods

Industrial production methods would likely scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a ligand in coordination chemistry.

    Biology: As a probe for studying receptor-ligand interactions.

    Medicine: Potential therapeutic agent for targeting specific receptors.

    Industry: Used in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for 1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine would involve its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl and trifluoromethylpyridinyl groups might contribute to binding affinity and specificity, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the trifluoromethylpyridinyl group.

    4-(Trifluoromethyl)pyridin-2-yl]piperazine: Lacks the methoxyphenyl group.

Uniqueness

1-(2-Methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of both the methoxyphenyl and trifluoromethylpyridinyl groups, which might confer distinct chemical and biological properties compared to its simpler analogs.

Properties

Molecular Formula

C17H18F3N3O

Molecular Weight

337.34 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[4-(trifluoromethyl)pyridin-2-yl]piperazine

InChI

InChI=1S/C17H18F3N3O/c1-24-15-5-3-2-4-14(15)22-8-10-23(11-9-22)16-12-13(6-7-21-16)17(18,19)20/h2-7,12H,8-11H2,1H3

InChI Key

CVHMSEFQEQEXGT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F

Origin of Product

United States

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